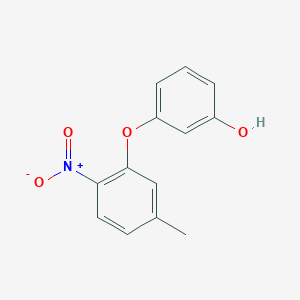
sodium;hept-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium hept-1-yne can be synthesized through several methods, with one of the most common being the reaction of a hexyl halide with sodium acetylide. This reaction is an example of an acetylide anion reaction, where the sodium acetylide acts as a nucleophile, displacing the halide ion from the hexyl halide to form hept-1-yne .
Another method involves the dehydrohalogenation of vicinal dihalides. In this process, a vicinal dihalide undergoes a double elimination reaction in the presence of a strong base such as sodium amide (NaNH₂) to produce the alkyne .
Industrial Production Methods
Industrial production of sodium hept-1-yne typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and efficiency.
化学反応の分析
Types of Reactions
Sodium hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: The triple bond in sodium hept-1-yne can undergo addition reactions with halogens (e.g., chlorine, bromine) to form dihalogenated alkanes.
Hydrogenation: Sodium hept-1-yne can be hydrogenated to form heptane in the presence of a suitable catalyst.
Oxidation and Reduction: It can undergo oxidation to form carboxylic acids or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Halogens: Used in addition reactions to form dihalogenated products.
Hydrogen Gas: Used in hydrogenation reactions with catalysts such as palladium or platinum.
Strong Bases: Such as sodium amide (NaNH₂) for dehydrohalogenation reactions.
Major Products
Dihalogenated Alkanes: Formed from addition reactions with halogens.
Heptane: Formed from hydrogenation reactions.
Carboxylic Acids: Formed from oxidation reactions.
科学的研究の応用
Sodium hept-1-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.
Material Science: Sodium hept-1-yne is used in the development of new materials, including polymers and advanced composites.
Catalysis: It is employed in catalytic processes to study the reactivity of alkynes and develop new catalytic systems.
作用機序
The mechanism of action of sodium hept-1-yne involves its reactivity as a terminal alkyne. The triple bond in sodium hept-1-yne is highly reactive and can participate in various nucleophilic and electrophilic addition reactions. The acetylide anion formed from sodium hept-1-yne is a strong nucleophile and can displace halide ions from alkyl halides, forming new carbon-carbon bonds .
類似化合物との比較
Sodium hept-1-yne can be compared with other terminal alkynes such as:
Sodium acetylene (C₂H₂Na): Similar in reactivity but with a shorter carbon chain.
Sodium but-1-yne (C₄H₅Na): Also a terminal alkyne with similar reactivity but a different carbon chain length.
Sodium hex-1-yne (C₆H₉Na): Another terminal alkyne with properties similar to sodium hept-1-yne but with a different carbon chain length.
The uniqueness of sodium hept-1-yne lies in its specific carbon chain length, which imparts distinct physical and chemical properties compared to other terminal alkynes .
特性
CAS番号 |
74198-05-3 |
|---|---|
分子式 |
C7H11Na |
分子量 |
118.15 g/mol |
IUPAC名 |
sodium;hept-1-yne |
InChI |
InChI=1S/C7H11.Na/c1-3-5-7-6-4-2;/h3,5-7H2,1H3;/q-1;+1 |
InChIキー |
QCYUWODOYCQGKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#[C-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



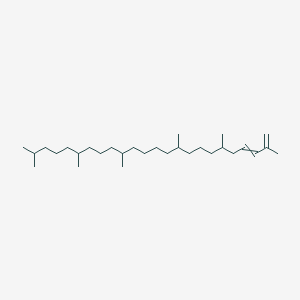
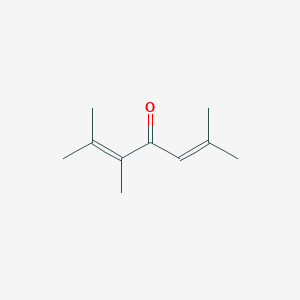
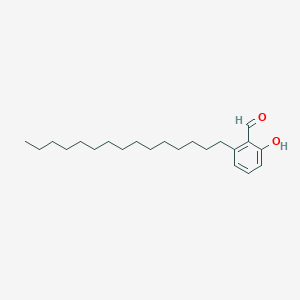
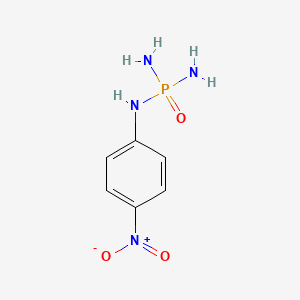

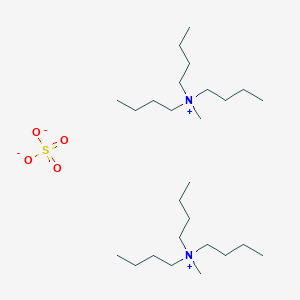


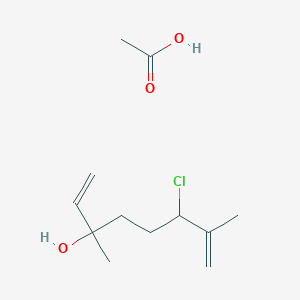
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)

![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
